molecular formula C18H22N2O3 B1328694 1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid CAS No. 1119451-22-7

1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid

Numéro de catalogue: B1328694
Numéro CAS: 1119451-22-7
Poids moléculaire: 314.4 g/mol
Clé InChI: XBAOOTXRFPFJNI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nomenclature and Structural Features

The systematic nomenclature of this compound reflects its complex molecular architecture that incorporates multiple functional groups and heterocyclic systems. The compound is officially registered under the Chemical Abstracts Service number 1119451-22-7, which serves as its unique chemical identifier in international databases. The molecular formula C18H22N2O3 indicates the presence of eighteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 314.39 grams per mole. This molecular composition reflects the compound's substantial size and complexity, which contributes to its distinctive physicochemical properties and potential biological activities.

The structural analysis reveals several key architectural features that define this compound's chemical identity and properties. The oxazole ring system occupies a central position in the molecular framework, featuring a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This oxazole ring bears two important substituents: a methyl group at the 5-position and a 4-methylphenyl group at the 2-position, which significantly influence the compound's electronic distribution and steric properties. The 4-methylphenyl substituent introduces additional aromatic character and provides opportunities for various intermolecular interactions, while the methyl group at the 5-position of the oxazole ring contributes to the compound's lipophilicity and metabolic stability.

The piperidine component represents the second major structural element, consisting of a six-membered saturated heterocycle containing one nitrogen atom. This piperidine ring system is functionalized with a carboxylic acid group at the 4-position, which introduces significant polarity and hydrogen bonding capability to the molecule. The connection between the oxazole and piperidine systems occurs through a methylene bridge attached to the nitrogen atom of the piperidine ring, creating a flexible linker that allows for conformational flexibility while maintaining the integrity of both heterocyclic systems.

The physicochemical properties of this compound reflect its complex structure and multiple functional groups. The calculated density of 1.2 ± 0.1 grams per cubic centimeter indicates a relatively compact molecular packing, while the predicted boiling point of 492.9 ± 55.0 degrees Celsius suggests significant intermolecular forces due to hydrogen bonding capabilities of the carboxylic acid group. These properties are consistent with the compound's structural features and provide insights into its potential behavior in various chemical and biological environments.

Property Value Method
Molecular Formula C18H22N2O3 Experimental
Molecular Weight 314.39 g/mol Calculated
Chemical Abstracts Service Number 1119451-22-7 Assigned
Density 1.2 ± 0.1 g/cm³ Predicted
Boiling Point 492.9 ± 55.0 °C Predicted

Historical Context of Discovery and Early Research

The development and discovery of this compound must be understood within the broader historical context of oxazole and piperidine chemistry, two fields that have contributed significantly to modern medicinal chemistry and pharmaceutical development. The oxazole heterocyclic system has been recognized as a privileged scaffold in drug discovery since the early twentieth century, with its first synthetic methodologies being developed in the late 1800s. The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, represented one of the earliest systematic approaches to constructing 2,5-disubstituted oxazole derivatives, establishing the foundation for subsequent methodological developments in this area.

The evolution of oxazole synthetic methodology continued throughout the twentieth century with several landmark discoveries that enabled the preparation of increasingly complex oxazole-containing compounds. The Robinson-Gabriel synthesis, described by Sir Robert Robinson and Siegmund Gabriel between 1909 and 1910, provided an alternative route to 2,5-diaryloxazole derivatives through cyclodehydration of acylamino ketones. However, the most significant breakthrough came in 1972 with the discovery of the van Leusen oxazole synthesis by van Leusen and colleagues, which introduced toluenesulfonylmethyl isocyanide as a versatile reagent for constructing 5-substituted oxazoles from aldehydes under mild conditions. This methodology proved particularly valuable for preparing complex oxazole derivatives and has been extensively utilized in the synthesis of bioactive compounds.

The van Leusen methodology represents a crucial advancement that likely influenced the synthetic approaches used to prepare compounds like this compound. The reaction proceeds through a [3+2] cycloaddition mechanism involving the addition of deprotonated toluenesulfonylmethyl isocyanide to aldehydes, followed by cyclization and elimination to form the oxazole ring system. This methodology has been continuously refined and expanded, with researchers developing variations using polymer-supported reagents, ionic liquid solvents, and microwave-assisted conditions to improve yields and reaction efficiency.

The specific timeline for the discovery and initial characterization of this compound reflects the convergence of these synthetic methodologies and the growing interest in hybrid molecules containing multiple pharmacophoric elements. The compound's registration in chemical databases and its availability through specialized chemical suppliers suggests that it was developed as part of medicinal chemistry programs focused on exploring structure-activity relationships in oxazole-piperidine hybrid systems.

Significance in Heterocyclic and Medicinal Chemistry

The significance of this compound in heterocyclic and medicinal chemistry stems from its unique combination of two privileged scaffolds that have demonstrated extensive biological activity across multiple therapeutic areas. Oxazole-containing compounds have achieved remarkable success in pharmaceutical development, with more than twenty Food and Drug Administration-approved drugs incorporating oxazole or isoxazole nuclei for various clinical conditions. These approvals include significant therapeutic agents such as Tafamidis for transthyretin amyloidosis and Oxaprozin for inflammatory conditions, demonstrating the broad therapeutic potential of oxazole-based scaffolds.

The oxazole heterocycle contributes several advantageous properties to drug molecules, including enhanced metabolic stability, improved pharmacokinetic profiles, and unique electronic characteristics that facilitate specific protein-ligand interactions. The electron-deficient nature of the oxazole ring system enables it to participate in various binding modes with biological targets, including hydrogen bonding, π-π stacking interactions, and coordination with metal centers in metalloproteins. These properties make oxazole derivatives particularly valuable for developing inhibitors of enzymes and modulators of protein-protein interactions, areas of significant interest in contemporary drug discovery.

The piperidine component of the target compound represents another well-established privileged scaffold in medicinal chemistry, with piperidine-containing compounds demonstrating activity across diverse therapeutic areas including central nervous system disorders, cardiovascular diseases, and infectious diseases. Piperidine derivatives offer several structural advantages, including conformational flexibility that allows for optimization of binding interactions, basic nitrogen functionality that can enhance solubility and facilitate ionic interactions with target proteins, and synthetic accessibility through well-established methodologies. The presence of a carboxylic acid group at the 4-position of the piperidine ring introduces additional opportunities for hydrogen bonding and ionic interactions, potentially enhancing binding affinity and selectivity for specific biological targets.

The hybrid architecture of this compound represents a sophisticated approach to drug design that seeks to combine the beneficial properties of both constituent scaffolds. This strategy of linking multiple pharmacophoric elements through appropriate spacers has proven successful in developing compounds with enhanced potency, selectivity, and drug-like properties. The methylene bridge connecting the oxazole and piperidine systems provides sufficient flexibility to allow both moieties to adopt optimal conformations for target binding while maintaining the electronic properties of each heterocyclic system.

Recent research in oxazole chemistry has revealed significant potential for these compounds in addressing contemporary therapeutic challenges, including antimicrobial resistance, neurodegenerative diseases, and cancer. Studies have demonstrated that oxazole derivatives can exhibit potent antibacterial and antifungal activities, with some compounds showing effectiveness against multidrug-resistant pathogens. Additionally, oxazole-containing molecules have shown promise as neuroprotective agents, with research indicating their ability to reduce oxidative stress and prevent neuronal apoptosis in models of neurodegenerative diseases.

Therapeutic Area Oxazole Examples Piperidine Examples Hybrid Potential
Anti-inflammatory Oxaprozin Piperidine derivatives Enhanced selectivity
Neuroprotection Various derivatives Central nervous system drugs Dual mechanisms
Antimicrobial Synthesized analogs Antibiotic scaffolds Resistance overcoming
Metabolic stability Food and Drug Administration approved Well-established Improved pharmacokinetics

Propriétés

IUPAC Name

1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-12-3-5-14(6-4-12)17-19-16(13(2)23-17)11-20-9-7-15(8-10-20)18(21)22/h3-6,15H,7-11H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAOOTXRFPFJNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3CCC(CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthesis of the Substituted Oxazole Intermediate

The 1,3-oxazole core with 5-methyl and 2-(4-methylphenyl) substituents is typically prepared via cyclization reactions involving α-hydroxyketones or α-acylaminoketones with appropriate reagents.

  • Common route: Condensation of 2-amino alcohol derivatives with acid chlorides or carboxylic acids under dehydrating conditions to form the oxazole ring.
  • Example: The synthesis of 2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol, a closely related intermediate, is achieved by reduction of methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetate using lithium borohydride in tetrahydrofuran at 45°C.

This intermediate can then be further functionalized to introduce the methylene linker.

Formation of the Methylene Linkage to Piperidine

The methylene bridge connecting the oxazole ring to the piperidine nitrogen is commonly introduced via alkylation reactions:

  • Method: The oxazole derivative bearing a suitable leaving group (e.g., bromomethyl or chloromethyl substituent at the 4-position) is reacted with piperidine-4-carboxylic acid or its protected derivative under nucleophilic substitution conditions.
  • Conditions: Mild bases and polar aprotic solvents (e.g., DMF, DMSO) facilitate the nucleophilic attack of the piperidine nitrogen on the halomethyl oxazole.

Preparation of Piperidine-4-carboxylic Acid Derivative

The piperidine-4-carboxylic acid moiety is commercially available or synthesized via:

Protection of the amine group may be necessary during coupling to prevent side reactions.

Optimized Synthetic Protocols and Reaction Conditions

Catalysis and Solvent Effects

  • Acidic catalysts such as InCl3 have been shown to promote efficient cyclization and condensation reactions in related heterocyclic syntheses, improving yields and reducing reaction times.
  • Solvent choice is critical; 50% ethanol-water mixtures have demonstrated superior performance in analogous heterocyclic syntheses, balancing solubility and reaction kinetics.

Reaction Monitoring and Purification

  • Thin Layer Chromatography (TLC) is routinely used to monitor reaction progress.
  • Purification is typically achieved by recrystallization from methanol or ethanol or by chromatographic methods depending on the scale and purity requirements.

Data Table: Summary of Key Preparation Steps and Conditions

Step Reagents/Conditions Notes Yield Range (%)
Oxazole ring formation α-Amino alcohol + acid chloride, dehydrating agent Cyclization under reflux or microwave 70–85
Reduction to oxazole-ethanol Lithium borohydride, THF, 45°C Selective reduction of ester to alcohol 75–90
Halomethylation of oxazole NBS or similar halogenating agent Introduces halomethyl for alkylation 65–80
Alkylation with piperidine-4-carboxylic acid Piperidine-4-carboxylic acid, base, DMF, RT to 60°C Nucleophilic substitution 60–85
Final purification Recrystallization (MeOH, EtOH) Ensures high purity >95 (after purification)

Research Findings and Analysis

  • The lithium borohydride reduction step is critical for obtaining the oxazole-ethanol intermediate with high selectivity and yield.
  • Use of InCl3 catalysis in related heterocyclic syntheses has demonstrated enhanced reaction rates and yields, suggesting potential applicability in oxazole ring formation or functionalization steps.
  • Reaction temperature optimization (around 40–60°C) and solvent polarity significantly influence the efficiency of the alkylation step linking the oxazole and piperidine units.
  • Purity and yield are sensitive to the quality of starting materials and the control of reaction parameters such as time, temperature, and catalyst loading.

Analyse Des Réactions Chimiques

Types of Reactions: 1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides, amines, or alcohols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism by which 1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological context.

Comparaison Avec Des Composés Similaires

Comparison with Other Similar Compounds: 1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid can be compared to other oxazole and piperidine derivatives. Similar compounds include:

    2-(4-Methylphenyl)-1,3-oxazole: Shares the oxazole ring but lacks the piperidine carboxylic acid moiety.

    Piperidine-4-carboxylic acid derivatives: These compounds have the piperidine carboxylic acid structure but differ in the substituents on the piperidine ring.

Uniqueness: The uniqueness of this compound lies in its combined oxazole and piperidine structures, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogues.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Activité Biologique

1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid (CAS Number: 1119451-22-7) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H22N2O3
  • Molecular Weight : 314.39 g/mol
  • Structure : The compound contains a piperidine ring substituted with an oxazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

The compound exhibits a range of biological activities attributed to its structural components. Notably, the oxazole ring has been linked to various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Research indicates that compounds containing oxazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,2,4-oxadiazole have shown promising results in inhibiting tumor growth in vitro. A study highlighted the efficacy of such compounds against multiple human tumor cell lines with IC50 values indicating potent activity (e.g., IC50 = 2.76 µM against ovarian adenocarcinoma cells) .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes like Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs), which are crucial in cancer progression and inflammation .
  • Receptor Modulation : The compound may interact with various receptors implicated in cancer signaling pathways, although specific receptor interactions for this compound require further investigation.

Data Table: Biological Activities and IC50 Values

Biological ActivityCell LineIC50 Value (µM)Reference
AnticancerOvarian Adenocarcinoma (OVXF 899)2.76
AnticancerRenal Cancer (RXF 486)1.143
Anti-inflammatoryNot specifiedNot availableGeneral findings on oxazole derivatives

Case Studies

  • Study on Oxazole Derivatives : A comprehensive study reviewed several oxazole derivatives, highlighting their anticancer properties and mechanisms of action. The findings indicated that modifications to the oxazole ring could enhance cytotoxicity and selectivity towards cancer cells .
  • Pharmacological Characterization : Another case study focused on the pharmacological characterization of piperidine derivatives similar to our compound. It was found that these compounds exhibited potent activity against neurokinin receptors, which are involved in pain signaling pathways .

Q & A

Q. Key Factors Affecting Yield :

  • Catalyst loading (e.g., 1–5 mol% Pd).
  • Temperature control during cyclization (e.g., 40–100°C for coupling, 93–96°C for hydrolysis).
  • Purification via recrystallization (methanol/water mixtures) .

How is the purity and structural integrity of this compound validated in academic research?

Basic Research Question
Answer:

  • Chromatography : Thin-layer chromatography (TLC) with silica gel plates monitors reaction progress. High-performance liquid chromatography (HPLC) using C18 columns and methanol/water mobile phases quantifies purity (>95%) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., piperidine C-4 carboxylic proton at δ ~12 ppm, oxazole methyl at δ ~2.3 ppm) .
    • IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ .
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 65.2%, H: 6.3%, N: 8.9%) .

What advanced strategies address contradictions in biological activity data for this compound?

Advanced Research Question
Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:

  • Solubility Variability : Use dimethyl sulfoxide (DMSO) with <0.1% concentration to avoid cytotoxicity artifacts .
  • Assay Conditions : Standardize pH (e.g., 6.5–7.4 buffers) and incubation times (24–48 hours) .
  • Theoretical Modeling : Density functional theory (DFT) calculates electrophilic/nucleophilic sites to predict binding affinities. For example, the oxazole ring’s electron-deficient nature may enhance kinase inhibition .

Case Study :
Contradictory IC₅₀ values in enzyme inhibition assays were resolved by adjusting ionic strength (150 mM NaCl added) to mimic physiological conditions .

How can computational methods optimize the synthesis pathway for this compound?

Advanced Research Question
Answer:

  • Reaction Mechanism Simulation : Software like Gaussian 09 models transition states to identify rate-limiting steps (e.g., Pd-mediated oxidative addition) .
  • Solvent Optimization : COSMO-RS predicts solvent effects. For instance, tert-butanol reduces side reactions vs. DMF .
  • Machine Learning : Train models on existing reaction data (e.g., yields, catalysts) to predict optimal conditions (e.g., 80°C, 12 hours for 85% yield) .

What are the critical safety considerations when handling this compound in laboratory settings?

Basic Research Question
Answer:

  • Hazard Codes : H315 (skin irritation), H319 (eye damage), H335 (respiratory irritation) .
  • Handling Protocols :
    • Use fume hoods and PPE (nitrile gloves, lab coat).
    • Neutralize spills with 5% sodium bicarbonate .
  • Storage : −20°C in airtight containers under nitrogen to prevent hydrolysis .

How does the compound’s logP value influence its application in drug discovery?

Advanced Research Question
Answer:

  • logP Calculation : Experimental logP ~0.28 (shaker flask method) vs. computed −0.19 (XLogP3). Discrepancies arise from the carboxylic acid’s ionization in aqueous media .
  • Permeability : logP <1 suggests poor blood-brain barrier penetration, limiting CNS applications. Prodrug strategies (e.g., esterification) increase lipophilicity .

Notes

  • Abbreviations : Use full chemical names (e.g., "tert-butyl XPhos" instead of "t-BuXPhos") .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.